molecular formula C10H12ClN3O2 B1607726 5-Chloro-6-piperazin-1-yl-nicotinic acid CAS No. 889953-74-6

5-Chloro-6-piperazin-1-yl-nicotinic acid

Cat. No. B1607726
M. Wt: 241.67 g/mol
InChI Key: YWIMUHQNVJTAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-piperazin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12ClN3O2 . It is also known as 5-Chloro-6-(piperazin-1-yl)nicotinic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-piperazin-1-yl-nicotinic acid consists of a nicotinic acid core, with a chlorine atom at the 5-position and a piperazine ring at the 6-position . The molecular weight of this compound is 241.67 .


Physical And Chemical Properties Analysis

5-Chloro-6-piperazin-1-yl-nicotinic acid has a boiling point of 460.1ºC at 760 mmHg and a density of 1.377g/cm3 .

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives, such as 5-Chloro-6-piperazin-1-yl-nicotinic acid, have been explored for their potential use in herbicides. A study demonstrated that some derivatives exhibited excellent herbicidal activity against various weeds, suggesting that modifications of nicotinic acid can lead to effective weed control solutions. The structure-activity relationships outlined in this research could be foundational for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Electrolytic Coloring of Anodized Aluminum

Research has shown the use of nicotinic acid derivatives, including piperazine-based compounds, as additives in the electrolytic coloring process of anodized aluminum. These compounds influence the throwing power and resistance to atmospheric oxidation, indicating their potential application in improving the durability and quality of anodized aluminum surfaces (R. Moshohoritou et al., 1994).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of derivatives of nicotinic acid, including those related to 5-Chloro-6-piperazin-1-yl-nicotinic acid, have been investigated, showing promising results. Some compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as notable anti-inflammatory effects in vivo, suggesting their potential in developing new therapeutic agents (M. Al-Omar et al., 2010).

Antihelmintic Drugs

The modes of action of various anthelmintic drugs have been explored, with some acting on neuromuscular transmission in nematodes. Compounds like piperazine, which share structural similarities with 5-Chloro-6-piperazin-1-yl-nicotinic acid, are known to be GABA agonists causing flaccid paralysis in nematodes. This highlights the potential application of nicotinic acid derivatives in developing novel anthelmintic treatments (R. Martin, 1997).

G Protein-Coupled Receptors for Nicotinic Acid

Studies have identified specific G protein-coupled receptors for nicotinic acid, such as PUMA-G and HM74, which mediate its lipid-lowering effects. This discovery opens up potential applications for derivatives of nicotinic acid, including 5-Chloro-6-piperazin-1-yl-nicotinic acid, in the treatment of dyslipidemia by targeting these receptors to modulate lipid metabolism (S. Tunaru et al., 2003).

properties

IUPAC Name

5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIMUHQNVJTAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378091
Record name 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-piperazin-1-yl-nicotinic acid

CAS RN

889953-74-6
Record name 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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